molecular formula C11H9BrF3NO B1459080 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide CAS No. 1531668-14-0

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide

Katalognummer: B1459080
CAS-Nummer: 1531668-14-0
Molekulargewicht: 308.09 g/mol
InChI-Schlüssel: WIDLZOKOXCZQQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a bromine atom at position 4, a trifluoromethyl (CF₃) group at position 3, and a cyclopropyl-substituted amide moiety. The cyclopropyl group on the amide nitrogen may modulate lipophilicity and steric effects, impacting bioavailability and binding affinity.

Eigenschaften

IUPAC Name

4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLZOKOXCZQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials

  • 4-Bromo-3-(trifluoromethyl)benzoic acid or its derivatives (acid chloride, ester).
  • Cyclopropylamine.
  • Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Catalysts like 4-dimethylaminopyridine (DMAP).

Amidation Reaction

The key step in the preparation is the amidation of 4-bromo-3-(trifluoromethyl)benzoic acid (or its activated derivative) with cyclopropylamine. The reaction typically proceeds as follows:

  • Activation of the carboxylic acid using DCC to form an O-acylurea intermediate.
  • Nucleophilic attack by cyclopropylamine on the activated intermediate.
  • Formation of this compound.
  • Removal of dicyclohexylurea byproduct by filtration.

This reaction is generally carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.

Purification

After the reaction completion, purification is performed by:

  • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane).
  • Column chromatography to achieve high purity.
  • Drying under reduced pressure.

Alternative Synthetic Routes

While direct amidation is the most common approach, alternative methods may involve:

  • Conversion of the acid to acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with cyclopropylamine.
  • Use of coupling reagents such as HATU or EDCI for improved yields.
  • Protection/deprotection strategies if other sensitive functional groups are present.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, acetone Anhydrous required
Temperature 0°C to room temperature Avoids side reactions
Reaction time 4–24 hours Depends on reagents and scale
Atmosphere Nitrogen or argon To prevent moisture and oxidation
Molar ratio (amine:acid) 1.1:1 to 1.5:1 Slight excess of amine preferred
Coupling agent amount 1.1 equivalents Ensures complete activation
Catalyst (DMAP) 0.1 equivalents Enhances reaction rate

Research Findings and Yields

  • Reported yields for amidation reactions forming similar benzamides are typically in the range of 70–90%.
  • Purity levels after recrystallization or chromatography exceed 95% as confirmed by HPLC.
  • Reaction monitoring by TLC or HPLC is recommended to optimize reaction time and prevent overreaction or side products.

Related Synthetic Examples

Although direct literature on this compound is limited, analogous compounds such as 4-bromo-N-cyclopropyl-2-fluorobenzamide have been synthesized using amidation of the corresponding acid with cyclopropylamine in the presence of DCC and DMAP, yielding high purity products suitable for medicinal chemistry research.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield (%) Purity (%)
Acid activation Activation of 4-bromo-3-(trifluoromethyl)benzoic acid using DCC DCC (1.1 eq), DMAP (0.1 eq), DCM, 0–25°C, 4–12 h 80–90 >95
Amidation Reaction with cyclopropylamine Cyclopropylamine (1.2 eq), inert atmosphere
Work-up and purification Filtration, extraction, recrystallization or chromatography Solvents: ethyl acetate, hexane

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or other derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biology: It may be used in the study of biological pathways and mechanisms, serving as a probe or inhibitor.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom and cyclopropyl group can influence its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Positions) Amide Group Molecular Formula Potential Applications
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide (Target) Br (4), CF₃ (3) N-cyclopropyl C₁₁H₈BrF₃NO Inferred: Agrochem/Pharma
Sodium salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Cl (2), CH₃S (3), CF₃ (4) N-(1-methyl-1H-tetrazol-5-yl) C₁₁H₉ClF₃N₅OSNa Herbicide
3-Bromo-N-(4-fluorophenyl)benzamide Br (3) N-(4-fluorophenyl) C₁₃H₉BrFNO Unspecified
4-Bromo-3-chloro-N-cyclopropyl-2-fluorobenzamide Br (4), Cl (3), F (2) N-cyclopropyl C₁₁H₈BrClFNO Structural analog (research)

Key Observations :

  • Halogen Substituents : Bromine (target) and chlorine () may participate in halogen bonding, influencing target binding. The additional fluorine in ’s compound increases electronegativity.
  • Amide Modifications : The cyclopropyl group (target, ) contrasts with bulkier groups like tetrazolyl () or fluorophenyl (), affecting steric hindrance and solubility.

Computational and Crystallographic Tools

  • SHELX Software () : Widely used for small-molecule crystallography, SHELX could refine the crystal structures of these benzamides, aiding in understanding packing patterns and intermolecular interactions .
  • Mercury () : This tool enables visualization of crystal voids and comparison of packing similarities, critical for predicting solubility and stability .
  • UCSF Chimera () : Molecular modeling with Chimera could simulate interactions between these compounds and biological targets, such as herbicide-binding enzymes or drug receptors .

Research Findings and Gaps

  • Herbicide Design : The CF₃ group’s prevalence in herbicidal benzamides () suggests its importance in agrochemical optimization. The target compound’s cyclopropyl group may offer improved metabolic stability over tetrazolyl analogs.
  • SAR Challenges : While halogen and amide modifications are well-documented, direct comparative data on potency, toxicity, or environmental persistence are absent in the evidence.
  • Future Directions : Experimental studies measuring binding affinities, solubility, and bioactivity are needed to validate inferred applications. Computational workflows (e.g., docking studies using Chimera) could prioritize analogs for synthesis.

Biologische Aktivität

4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}BrF3_{3}N
  • Molecular Weight : 322.12 g/mol

The presence of the trifluoromethyl group (CF3_3) is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity
  • Anticancer Properties
  • Antimicrobial Activity

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit moderate antiviral activity. For instance, a comparative study showed that it could inhibit the replication of viruses, with an inhibition rate of approximately 56% against Tobacco Mosaic Virus (TMV) . The mechanism is believed to involve disruption of viral replication processes.

Anticancer Properties

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. A notable study revealed that concentrations as low as 10 µM led to significant cytotoxic effects on human leukemia cells, suggesting its potential as a lead candidate for cancer therapeutics . The mechanism of action appears to involve the induction of apoptosis and inhibition of critical signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of piperazine derivatives, this compound was tested against TMV. The results indicated an approximate 56% inhibition rate, demonstrating its potential as an antiviral agent .

Study 2: Cytotoxicity Against Cancer Cells

A study focused on human leukemia cell lines revealed that treatment with this compound at concentrations as low as 10 µM resulted in substantial cell death. This finding supports further exploration into its potential as a therapeutic agent in oncology .

Summary of Biological Activities

Activity TypeEfficacyMechanism
AntiviralModerateDisruption of viral replication
AnticancerHighInduction of apoptosis
AntimicrobialSignificantInhibition of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide, and how can intermediates be characterized?

  • Methodology :

  • Synthetic Route : Begin with bromination of 3-(trifluoromethyl)benzoic acid derivatives, followed by amide coupling with cyclopropylamine. Use coupling agents like EDCl/HOBt or DCC in anhydrous dichloromethane .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate intermediates and final product.
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1^1H/13^13C NMR (e.g., δ 7.8–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

  • Methodology :

  • Spectroscopy : Use 19^{19}F NMR to confirm trifluoromethyl group integrity (δ -60 to -65 ppm) and IR spectroscopy for amide C=O stretches (~1650–1680 cm1^{-1}).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DMSO/EtOH). Refine using SHELXL (R-factor < 0.05) and visualize packing motifs with Mercury .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for bromination efficiency. Optimize reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between catalyst loading, reaction time, and yield. Validate with LC-MS tracking of intermediate formation .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Orthogonal Assays : Compare IC50_{50} values in kinase inhibition assays (DDR1/DDR2) using recombinant proteins vs. cell-based models. Control for off-target effects via CRISPR knockouts .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to assess binding mode variations. Cross-validate with mutagenesis studies (e.g., alanine scanning of DDR1’s ATP-binding pocket) .

Q. How can computational tools predict the compound’s metabolic stability and guide structural modifications?

  • Methodology :

  • In Silico Modeling : Use Schrödinger’s QikProp to calculate logP (lipophilicity) and CYP450 metabolism sites. Prioritize modifications (e.g., replacing bromine with chlorine) to enhance metabolic stability.
  • MD Simulations : Run 100-ns simulations (AMBER) to assess conformational flexibility of the cyclopropylamide group and its impact on target binding .

Specialized Technical Questions

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (Br, F). Address twinning via SHELXD’s twin refinement module .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for bromine and trifluoromethyl groups. Validate with Hirshfeld surface analysis to exclude solvent interference .

Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Compute Fukui indices (Gaussian 16) to identify electrophilic sites (C-Br bond: f+f^+ > 0.3). Predict reactivity in Suzuki-Miyaura couplings using Pd(PPh3_3)4_4/K2_2CO3_3 .
  • Experimental Validation : Monitor reaction progress via 19^{19}F NMR to detect byproducts (e.g., defluorination) under basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.